molecular formula C22H16BrN3O6 B11542690 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11542690
M. Wt: 498.3 g/mol
InChI Key: XQFRVYBHRLWJLK-ZMOGYAJESA-N
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Description

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound with a molecular formula of C22H16BrN3O6 This compound is characterized by its unique structure, which includes a nitrophenoxy group, an acetylhydrazinylidene moiety, and a bromobenzoate ester

Preparation Methods

The synthesis of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenoxyacetyl hydrazone: This step involves the reaction of 2-nitrophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Condensation with 4-formylphenyl 2-bromobenzoate: The hydrazone is then condensed with 4-formylphenyl 2-bromobenzoate under acidic conditions to form the final product.

Chemical Reactions Analysis

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenoxy and hydrazinylidene moieties. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16BrN3O6

Molecular Weight

498.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H16BrN3O6/c23-18-6-2-1-5-17(18)22(28)32-16-11-9-15(10-12-16)13-24-25-21(27)14-31-20-8-4-3-7-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+

InChI Key

XQFRVYBHRLWJLK-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Br

Origin of Product

United States

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